(3,5-Dimethylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine
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Overview
Description
“(3,5-Dimethylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine” is a complex organic compound with a unique structure. It combines aromatic rings, sulfonyl groups, and amine functionality. Let’s break it down:
Aromatic Rings: The compound contains two aromatic ringsa 3,5-dimethylphenyl ring and a 4-ethoxy-3-methylphenyl ring.
Sulfonyl Group: The sulfonyl group (SO₂) is attached to the 4-ethoxy-3-methylphenyl ring.
Amine Functionality: The amine group (NH₂) is part of the 3,5-dimethylphenyl ring.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the reaction of a 3,5-dimethylphenylamine with a sulfonyl chloride derived from 4-ethoxy-3-methylphenol. The reaction proceeds via nucleophilic substitution.
Reaction Conditions::Reagents: 3,5-dimethylphenylamine, 4-ethoxy-3-methylphenol, sulfonyl chloride
Solvent: Organic solvents (e.g., dichloromethane, toluene)
Temperature: Room temperature or slightly elevated
Catalyst: Lewis acid catalysts (e.g., AlCl₃)
Industrial Production:: Industrial-scale production typically involves optimized conditions, efficient workup, and purification steps. The compound finds applications in various fields due to its unique properties.
Chemical Reactions Analysis
Reactivity::
Nucleophilic Substitution: The compound undergoes nucleophilic substitution reactions due to the presence of the amine group. For example, it can react with alkyl halides or sulfonyl chlorides.
Benzylic Position Reactivity: The benzylic position (adjacent to the aromatic ring) is susceptible to reactions like protodeboronation.
- Alkyl halides (e.g., ethyl bromide)
- Sulfonyl chlorides (e.g., methanesulfonyl chloride)
- Boronic esters (for Suzuki–Miyaura coupling reactions)
Major Products:: The major products depend on the specific reaction conditions. Examples include N-alkylated derivatives and sulfonylated compounds.
Scientific Research Applications
Chemistry::
- Building block for more complex molecules
- Ligand synthesis for transition metal complexes
- Potential bioactive properties (requires further investigation)
- Drug development (targeting specific pathways)
- Used in organic synthesis
- Material science applications
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular targets. Further studies are needed to elucidate specific pathways and molecular targets.
Comparison with Similar Compounds
- Other related compounds include mescaline and other phenethylamines.
3,4-Dimethoxyphenethylamine (DMPEA): An analogue of dopamine, DMPEA shares structural similarities but lacks the sulfonyl group.
Properties
Molecular Formula |
C17H21NO3S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-4-ethoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-5-21-17-7-6-16(11-14(17)4)22(19,20)18-15-9-12(2)8-13(3)10-15/h6-11,18H,5H2,1-4H3 |
InChI Key |
UNXKZRSAEPFMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
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